2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile
Overview
Description
2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is an organic compound that features a nitrobenzyl group attached to a pyrimidine ring via a sulfanyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile typically involves a multi-step processThe reaction conditions often involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions. The conditions often involve controlled temperatures and pressures to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 2-((2-aminobenzyl)sulfanyl)-5-pyrimidinecarbonitrile, while oxidation of the sulfanyl group can produce 2-((2-nitrobenzyl)sulfonyl)-5-pyrimidinecarbonitrile .
Scientific Research Applications
2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: The compound can be used in the production of materials with specific properties, such as photolabile protecting groups for controlled release of active substances
Mechanism of Action
The mechanism of action of 2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile involves its ability to undergo photochemical reactions. Upon exposure to light, the nitrobenzyl group can undergo a photolysis reaction, leading to the formation of reactive intermediates that can interact with various molecular targets. These interactions can modulate biological pathways and result in specific biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzyl alcohol: Shares the nitrobenzyl group but lacks the sulfanyl and pyrimidinecarbonitrile moieties.
2-Nitrobenzyl chloride: Similar nitrobenzyl group but with a chloride substituent instead of the sulfanyl linkage.
2-Nitrobenzyl acetate: Contains the nitrobenzyl group with an acetate ester instead of the sulfanyl linkage
Uniqueness
2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is unique due to its combination of the nitrobenzyl group with a sulfanyl linkage and a pyrimidinecarbonitrile moiety. This unique structure allows it to participate in a variety of chemical reactions and makes it suitable for diverse applications in scientific research and industry .
Biological Activity
Overview
2-((2-Nitrobenzyl)sulfanyl)-5-pyrimidinecarbonitrile is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.
Chemical Structure
The compound features a pyrimidine ring substituted with a nitrated benzyl sulfanyl group and a carbonitrile functional group. Its structural formula can be represented as follows:
Antimicrobial Properties
Research indicates that derivatives of pyrimidine, including this compound, exhibit notable antimicrobial activities. Various studies have evaluated their effectiveness against common bacterial strains.
The mechanism through which this compound exerts its biological effects likely involves interaction with bacterial enzymes and receptors. The nitro group may play a role in enhancing the compound's reactivity and binding affinity to target sites, facilitating its antimicrobial action.
Structure-Activity Relationship (SAR)
The SAR studies suggest that modifications to the pyrimidine ring and substituents significantly affect biological activity. For instance:
- Nitro Substitution : The presence of the nitro group is associated with increased antibacterial potency.
- Sulfanyl Group : Contributes to the overall stability and reactivity of the compound.
Research has shown that similar compounds with varied substitutions on the pyrimidine ring exhibit differing levels of antibacterial activity, emphasizing the importance of structural modifications in developing more effective agents .
Case Studies
- Antibacterial Activity Evaluation : A study conducted by Solankee et al. synthesized various pyrimidine derivatives, including those with sulfanyl groups, and evaluated their antibacterial efficacy against standard strains like E. coli and S. aureus. The results indicated that compounds with electron-withdrawing groups (like nitro) displayed enhanced activity compared to those without .
- In Vivo Studies : Further investigations into the in vivo efficacy of pyrimidine derivatives have demonstrated promising results in animal models, where compounds exhibited significant reductions in bacterial load following treatment .
Properties
IUPAC Name |
2-[(2-nitrophenyl)methylsulfanyl]pyrimidine-5-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N4O2S/c13-5-9-6-14-12(15-7-9)19-8-10-3-1-2-4-11(10)16(17)18/h1-4,6-7H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVBBVKTJNORCU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CSC2=NC=C(C=N2)C#N)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001200536 | |
Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338420-96-5 | |
Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=338420-96-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-[[(2-Nitrophenyl)methyl]thio]-5-pyrimidinecarbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001200536 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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